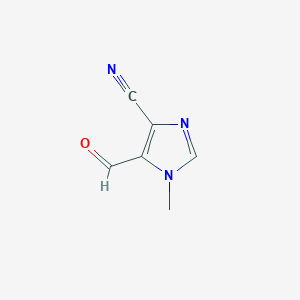
5-formyl-1-methyl-1H-imidazole-4-carbonitrile
説明
“5-formyl-1-methyl-1H-imidazole-4-carbonitrile” is a chemical compound with the CAS Number: 916257-35-7 . It has a molecular weight of 135.13 and its IUPAC name is 5-formyl-1-methyl-1H-imidazole-4-carbonitrile . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of “5-formyl-1-methyl-1H-imidazole-4-carbonitrile” is C6H5N3O . The InChI Code is 1S/C6H5N3O/c1-9-4-8-5(2-7)6(9)3-10/h3-4H,1H3 .Physical And Chemical Properties Analysis
“5-formyl-1-methyl-1H-imidazole-4-carbonitrile” is a powder at room temperature . It has a melting point of 68-70°C .科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques : The carbonitrile 5-formyl-1-methyl-1H-imidazole-4-carbonitrile can be synthesized through various techniques, such as treatment of 1,4-dinitroimidazoles with potassium cyanide in aqueous methanol solution (Suwiński & Świerczek, 1998). Similar compounds, like 1-benzyl-4-bromoimidazole-5-carbonitriles, have also been synthesized using different methods, demonstrating the versatility of these compounds in synthesis (Hawkins, Iddon, & Longthorne, 1995).
Crystal Structure and Intermolecular Interactions : Studies on similar compounds, such as 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, have revealed insights into their crystal structure and intermolecular interactions. Weak intermolecular interactions, like dipole-dipole interactions and halogen bonds, play a significant role in their crystal packing (Kubicki, 2004).
Chemical Reactions and Modifications
- Chemical Reactivity : Research has shown that imidazole derivatives, including those related to 5-formyl-1-methyl-1H-imidazole-4-carbonitrile, can undergo various chemical reactions. For instance, the reaction with cyanogen bromide can lead to either cyanation or bromination, depending on the substitution pattern of the imidazole (Mccallum, Grimmett, Blackman, & Weavers, 1999).
Biological Activity and Pharmaceutical Applications
- Antibacterial and Antiviral Properties : Some derivatives of imidazole carbonitriles have shown significant antibacterial and antiviral activities. For example, amino imidazole carbonitrile derivatives have been noted for their activity against influenza A virus (Bizzarri, Fanelli, Botta, De Angelis, Palamara, Nencioni, & Saladino, 2021). This suggests potential pharmaceutical applications for compounds structurally related to 5-formyl-1-methyl-1H-imidazole-4-carbonitrile.
Catalytic Applications
- Catalytic Uses : Research has explored the use of imidazole derivatives as catalysts. For example, 3-Methyl-1-sulfonic acid imidazolium trichlorido copper was used as a catalyst for the preparation of 5-amino-1H-pyrazole-4-carbonitriles, demonstrating the potential of imidazole derivatives in catalysis (Khazaei, Moosavi‐Zare, Goudarzi, & Tavasoli, 2021).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has the following hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
特性
IUPAC Name |
5-formyl-1-methylimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-9-4-8-5(2-7)6(9)3-10/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPOKMQJCOETCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-formyl-1-methyl-1H-imidazole-4-carbonitrile | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

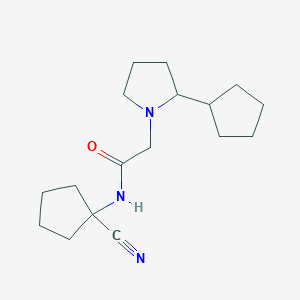
![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409331.png)

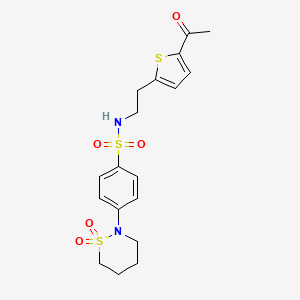
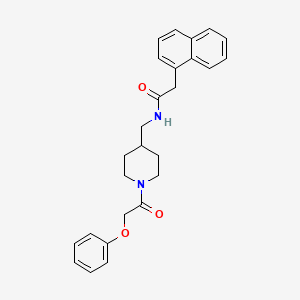
![3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2409336.png)
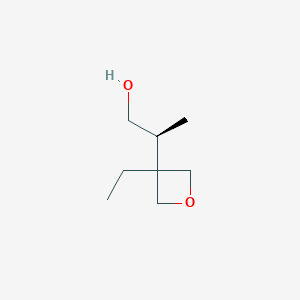
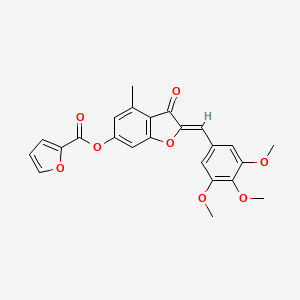
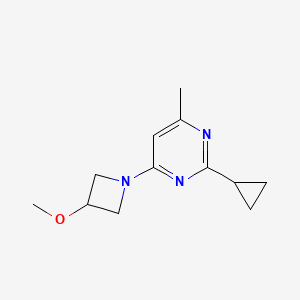
![Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2409344.png)
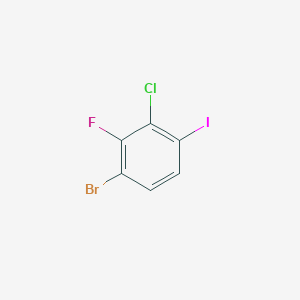
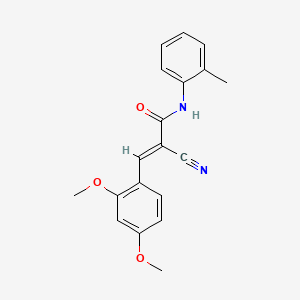
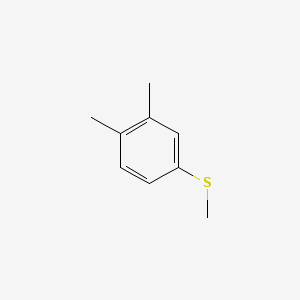
![2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2409351.png)